molecular formula C16H32N2O4S B1253307 1-Butyl-3-methylimidazolium octyl sulfate CAS No. 445473-58-5

1-Butyl-3-methylimidazolium octyl sulfate

Cat. No. B1253307
M. Wt: 348.5 g/mol
InChI Key: KIDIBVPFLKLKAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-butyl-3-methylimidazolium-based compounds typically involves the alkylation of imidazole followed by the exchange of anions to introduce the desired sulfate group. For example, 1-butyl-3-methylimidazolium hydrogen sulfate has been prepared and used efficiently in various synthesis processes due to its acidic nature, demonstrating the straightforward preparation and versatile applications of this ionic liquid class (Niknam, K., Damya, Maryam, 2009).

Molecular Structure Analysis

The molecular structure of 1-butyl-3-methylimidazolium octyl sulfate and related compounds has been extensively studied through techniques like X-ray diffraction and molecular dynamics. These studies reveal that these ionic liquids exhibit nanoscale structural heterogeneity, which is influenced by the alkyl chain length of the anion. This structural aspect is crucial for understanding the physical and chemical properties of ionic liquids (Macchiagodena, Marina et al., 2012).

Chemical Reactions and Properties

1-Butyl-3-methylimidazolium-based ionic liquids have been employed as catalysts and solvents in various chemical reactions. For example, they have been used in the synthesis of 1,8-dioxo-octahydroxanthenes, formylation of alcohols, and the preparation of dihydropyrimidinones, showcasing their broad reactivity and efficiency in facilitating different chemical transformations (Niknam, K. et al., 2009).

Physical Properties Analysis

The physical properties of 1-butyl-3-methylimidazolium-based ionic liquids, such as density, viscosity, and thermal stability, have been the subject of numerous studies. These properties are significantly influenced by temperature and the specific ionic liquid structure. For instance, the low viscosity and high thermal stability of these compounds suggest their potential use as solvents in various applications (Pereiro, A. B. et al., 2007).

Scientific Research Applications

Application 1: Green Biorefining Technologies

  • Summary of Application: One of the most promising applications of ionic liquids (ILs) with 1-butyl-3-methylimidazolium (bmim) cation is based on their unique ability to dissolve and fractionate lignocellulosic biomass, allowing for the development of green biorefining technologies .
  • Methods of Application: A complete dissolution of lignocellulose requires prolonged treatment at elevated temperatures, which can cause the partial degradation of ILs . A combination of various analytical techniques (GC-MS, HPLC-HRMS, 2D-NMR, synchronous thermal analysis) was used for the comprehensive characterization of bmim acetate, chloride, and methyl sulfate degradation products formed at 150 °C during 6- and 24-h thermal treatment .
  • Results or Outcomes: A number of volatile and non-volatile products, including monomeric and dimeric alkyl substituted imidazoles, alcohols, alkyl amines, methyl and butyl acetates, and N-alkylamides, was identified .

Application 2: Hydroformylation of 1-Octene

  • Summary of Application: 1-Butyl-3-methylimidazolium octyl sulfate can be used as a solvent during the hydroformylation of 1-octene to form nonanals .

Application 3: Surfactant

  • Summary of Application: 1-Butyl-3-methylimidazolium octyl sulfate behaves as a surfactant when the critical micelle concentration (CMC) is above 0.031M .

Application 4: Enzyme-Catalyzed Syntheses

  • Summary of Application: 1-Butyl-3-methylimidazolium octyl sulfate increases the yield and enzyme stability of β-galactosidase in enzyme-catalyzed syntheses .

Application 5: Solvent for Hydroformylation

  • Summary of Application: 1-Butyl-3-methylimidazolium octyl sulfate can be used as a solvent during the hydroformylation of 1-octene to form nonanals .

Application 6: Increases Enzyme Stability

  • Summary of Application: 1-Butyl-3-methylimidazolium octyl sulfate increases the yield and enzyme stability of β-galactosidase in enzyme-catalyzed syntheses .

Safety And Hazards

1-Butyl-3-methylimidazolium octyl sulfate is known to cause slight to mild irritation of the skin and eyes. Inhalation can be irritating to the nose, mucous membranes, and respiratory tract. It may be harmful if swallowed .

Relevant Papers The relevant papers on 1-Butyl-3-methylimidazolium octyl sulfate include a theoretical and experimental study on the ionic liquid , and a tabular compilation of volumetric, transport, thermodynamic and other properties of 1-butyl-3-methylimidazolium octylsulfate mixtures .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;octyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDIBVPFLKLKAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477460
Record name 1-Butyl-3-methylimidazolium octyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium octyl sulfate

CAS RN

445473-58-5
Record name 1-Butyl-3-methylimidazolium octyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butyl-3-methyl-1H-imidazol-3-ium octyl sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-methylimidazolium octyl sulfate
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-methylimidazolium octyl sulfate
Reactant of Route 3
Reactant of Route 3
1-Butyl-3-methylimidazolium octyl sulfate
Reactant of Route 4
Reactant of Route 4
1-Butyl-3-methylimidazolium octyl sulfate
Reactant of Route 5
Reactant of Route 5
1-Butyl-3-methylimidazolium octyl sulfate
Reactant of Route 6
Reactant of Route 6
1-Butyl-3-methylimidazolium octyl sulfate

Citations

For This Compound
333
Citations
A Jain, AS Chandak, SP Zodape - Journal of Ionic Liquids, 2022 - Elsevier
… Understanding the molecular interaction of 1-butyl-3-methylimidazolium octyl sulfate ie, [… density as an important parameter for 1-butyl-3-methylimidazolium octyl sulfate ie, [Bmim][…
Number of citations: 2 www.sciencedirect.com
A Pal, A Yadav - Journal of Molecular Liquids, 2015 - Elsevier
… [31] studied the effect of ethylene glycol and its derivatives on the aggregation behavior of IL 1-butyl-3-methylimidazolium octyl sulfate. To the best of our knowledge, no work examining …
Number of citations: 16 www.sciencedirect.com
F Comelles, I Ribosa, JJ Gonzalez… - Colloids and Surfaces A …, 2015 - Elsevier
The interaction between the cationic surfactant Hexadecyltrimethylammonium bromide (CTAB) and the ionic liquid 1-butyl-3-methylimidazolium octyl sulfate (bmim-octylSO 4 ) in …
Number of citations: 29 www.sciencedirect.com
TM Letcher, A Marciniak, M Marciniak… - Journal of Chemical & …, 2005 - ACS Publications
The activity coefficients at infinite dilution, , for hydrocarbons and methanol solutes in the ionic liquid 1-butyl-3-methylimidazolium octyl sulfate, [BMIM][OcOSO 3 ], have been determined …
Number of citations: 81 pubs.acs.org
S Sarkar, S Mandal, R Pramanik… - The Journal of …, 2011 - ACS Publications
… in a micelle composed of an RTIL, 1-butyl-3-methylimidazolium octyl sulfate [C 4 mim][C 8 SO 4 ]… of C-153 in this RTIL (1-butyl-3-methylimidazolium octyl sulfate) containing micelle. (4c) …
Number of citations: 29 pubs.acs.org
D Seth, S Sarkar, N Sarkar - Langmuir, 2008 - ACS Publications
… of Coumarin 153 (C-153) was investigated by picosecond time-resolved fluorescence spectroscopy in a room temperature ionic liquid (RTIL), 1-butyl-3-methylimidazolium octyl sulfate ([…
Number of citations: 58 pubs.acs.org
Z Barhoumi, M Saini, N Amdouni, A Pal - Chemical Physics Letters, 2016 - Elsevier
The micellization of an aqueous solution of the surface active ionic liquid (SAIL), 1-butyl-3-methylimidazolium octylsufate (C 4 mim)(C 8 OSO 3 ) and its interaction with an anionic …
Number of citations: 16 www.sciencedirect.com
VG Rao, C Ghatak, R Pramanik, S Sarkar… - Chemical Physics …, 2010 - Elsevier
We have investigated the micelle formation by room-temperature ionic liquid (RTIL), 1-butyl-3-methylimidazolium octyl sulfate (bmimOs) with another RTIL, ethyl ammonium nitrate (EAN)…
Number of citations: 11 www.sciencedirect.com
M Saini, N Amdouni, A Pal - Moroccan Journal of Chemistry, 2016 - revues.imist.ma
… Garcia et al. studied the binding of an anionic ionic liquid 1-butyl-3-methylimidazolium octyl sulfate, [C4mim][C8SO4] with a cationic surfactant hexadecyltrimethylammonium (CTAB) …
Number of citations: 0 revues.imist.ma
J Safarov, SP Verevkin, E Bich… - Journal of Chemical & …, 2006 - ACS Publications
… Determination of activity coefficients at infinite dilution of solutes in the ionic liquid 1-butyl-3-methylimidazolium octyl sulfate using gas−liquid chromatography at a temperature of 298.15 …
Number of citations: 96 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.